(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate
Overview
Description
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group attached to an isoxazole ring, and a thiophen-2-yl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The difluorophenyl group can be introduced through halogenation reactions, followed by subsequent coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the difluorophenyl group to introduce different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the isoxazole ring.
Reduction: Introduction of hydroxyl or amino groups on the difluorophenyl ring.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole compounds with different substituents.
Difluorophenyl derivatives: Compounds containing difluorophenyl groups in various positions.
Thiophen-2-yl derivatives: Compounds with thiophen-2-yl groups attached to different functional groups.
Uniqueness: What sets (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate apart from similar compounds is its specific combination of functional groups, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3S/c17-10-3-4-13(14(18)6-10)15-7-11(19-22-15)9-21-16(20)8-12-2-1-5-23-12/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSHCGTOYMHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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